

# Application Notes and Protocols for PF-739

## Treatment in Skeletal Muscle Cells

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### Compound of Interest

Compound Name: PF-739

Cat. No.: B610057

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**PF-739** is a potent, orally active, small-molecule pan-activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2][3] In skeletal muscle, a primary tissue for glucose disposal, activation of AMPK by **PF-739** has been shown to increase glucose uptake, making it a molecule of significant interest for the study of metabolic diseases such as type 2 diabetes.[1][3][4] These application notes provide a summary of the effects of **PF-739** in skeletal muscle cells, along with detailed protocols for key experiments to study its mechanism of action and efficacy.

**PF-739** binds to the allosteric drug and metabolite (ADaM) site on the AMPK complex, leading to its activation.[1][5] Studies have demonstrated that **PF-739** treatment effectively lowers blood glucose levels in animal models, an effect largely attributed to its action in skeletal muscle.[1][3] Notably, the glucose-lowering effect of **PF-739** is independent of the AMPK $\gamma$ 3 subunit, which is highly expressed in skeletal muscle, but is dependent on the catalytic  $\alpha$  subunits.[1][6] Furthermore, co-treatment with AICAR, another AMPK activator that acts via a different mechanism, can potentiate the effects of **PF-739** on glucose uptake and AMPK activation.[1]

## Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of **PF-739** on skeletal muscle glucose uptake and AMPK activity.

Table 1: Effect of **PF-739** on Glucose Uptake in Isolated Mouse Skeletal Muscle (Ex Vivo)

Treatment Condition	Muscle Type	Fold Increase in Glucose Uptake (vs. Vehicle)	Reference
PF-739 (3 $\mu$ M)	EDL	~2.0	[1]
AICAR (2 mM)	EDL	~2.0	[1]
PF-739 (3 $\mu$ M) + AICAR (2 mM)	EDL	Potentiated effect (>2-fold of individual treatments)	[1]
PF-739 (3 $\mu$ M) in AMPK $\gamma$ 3 KO	EDL	Intact (~2.0)	[1]
AICAR (2 mM) in AMPK $\gamma$ 3 KO	EDL	Ablated	[1]

EDL: Extensor digitorum longus; KO: Knockout. Data are approximate values derived from published graphs.

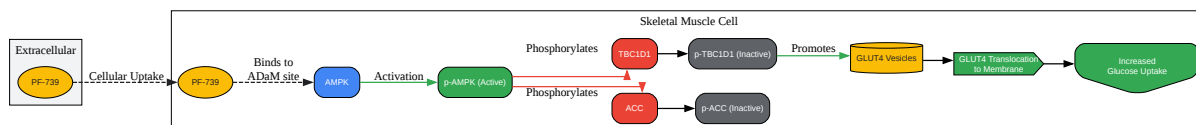
Table 2: Effect of **PF-739** on AMPK Complex Activity in Skeletal Muscle

Treatment Condition	AMPK Complex	Fold Increase in Activity (vs. Vehicle)	Tissue/Model	Reference
PF-739 (in vivo, 100 mg/kg)	AMPK $\gamma$ 1-complexes	~2.0	Mouse Gastrocnemius	[1][5]
PF-739 (in vivo, 100 mg/kg)	AMPK $\alpha$ 2 $\beta$ 2 $\gamma$ 3	No significant change	Mouse Gastrocnemius	[1][5]
PF-739 (3 $\mu$ M, ex vivo)	AMPK $\alpha$ 2 $\beta$ 2 $\gamma$ 3	No significant change	Mouse EDL	[1]
AICAR (2 mM, ex vivo)	AMPK $\alpha$ 2 $\beta$ 2 $\gamma$ 3	~3.0	Mouse EDL	[1]
PF-739 (3 $\mu$ M) + AICAR (2 mM) (ex vivo)	AMPK $\alpha$ 2 $\beta$ 2 $\gamma$ 3	>6.0	Mouse EDL	[1]

Data are approximate values derived from published graphs.

## Signaling Pathway

The primary mechanism of action of **PF-739** in skeletal muscle is the direct activation of AMPK, which in turn phosphorylates downstream targets to promote glucose uptake.



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Caption: **PF-739** signaling pathway in skeletal muscle cells.

## Experimental Protocols

### Protocol 1: Ex Vivo Glucose Uptake in Isolated Mouse Skeletal Muscle

This protocol describes the measurement of glucose uptake in isolated mouse extensor digitorum longus (EDL) muscles treated with **PF-739**.

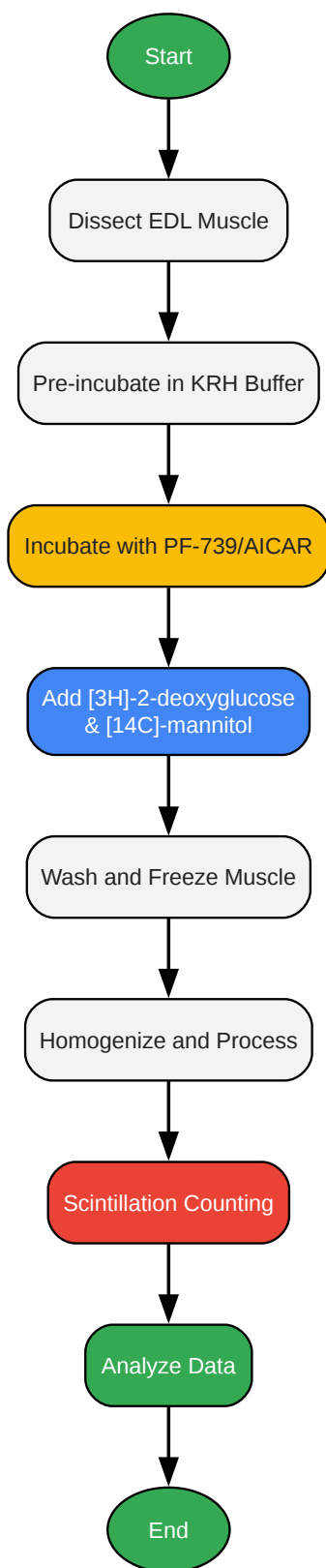
Materials:

- Krebs-Ringer-Henseleit (KRH) buffer supplemented with 5 mM HEPES, 0.1% BSA, and 2 mM sodium pyruvate.
- **PF-739** stock solution (in DMSO).
- AICAR stock solution (in water).
- [ $^3\text{H}$ ]-2-deoxyglucose and [ $^{14}\text{C}$ ]-mannitol.
- Scintillation vials and scintillation fluid.
- Liquid scintillation counter.

Procedure:

- Muscle Dissection: Isolate EDL muscles from mice and tie them with sutures at both tendons.
- Pre-incubation: Place muscles in KRH buffer and allow them to recover for a specified period (e.g., 30 minutes) at 30°C, while gassing with 95% O<sub>2</sub> / 5% CO<sub>2</sub>.
- Treatment Incubation: Transfer muscles to fresh KRH buffer containing vehicle (DMSO), **PF-739** (e.g., 3 μM), AICAR (e.g., 2 mM), or a combination of **PF-739** and AICAR. Incubate for 40 minutes at 30°C with continuous gassing.

- **Glucose Uptake Measurement:** Move the muscles to KRH buffer containing [ $^3\text{H}$ ]-2-deoxyglucose and [ $^{14}\text{C}$ ]-mannitol for the final 10 minutes of the incubation period.
- **Washing:** After the 10-minute uptake period, rapidly blot the muscles on filter paper and freeze them in liquid nitrogen.
- **Sample Processing:** Homogenize the frozen muscles in an appropriate buffer (e.g., perchloric acid).
- **Scintillation Counting:** Centrifuge the homogenates and transfer the supernatant to scintillation vials. Add scintillation fluid and measure the radioactivity using a liquid scintillation counter to determine the intracellular accumulation of [ $^3\text{H}$ ]-2-deoxyglucose-6-phosphate.
- **Data Analysis:** Calculate glucose uptake rates and normalize to muscle weight.



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